molecular formula C31H27O6P B6292653 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 2565792-70-1

12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B6292653
CAS No.: 2565792-70-1
M. Wt: 526.5 g/mol
InChI Key: XWJFIBMAPBMOBN-UHFFFAOYSA-N
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Description

12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and a dioxaphosphocine moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with phosphine oxides under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxaphosphocine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxides, while reduction can produce hydroxy derivatives with varying degrees of saturation.

Scientific Research Applications

12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl): Shares structural similarities but lacks the dioxaphosphocine moiety.

    Curcumin: Contains aromatic rings and methoxy groups but differs in its overall structure and functional groups.

    Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes: Similar in having methoxy groups but includes metal coordination.

Uniqueness

The uniqueness of 12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide lies in its dioxaphosphocine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

12-hydroxy-1,10-bis(4-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27O6P/c1-34-23-9-3-19(4-10-23)25-13-7-21-15-17-31-18-16-22-8-14-26(20-5-11-24(35-2)12-6-20)30(28(22)31)37-38(32,33)36-29(25)27(21)31/h3-14H,15-18H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJFIBMAPBMOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=C(C=C7)OC)OP(=O)(O3)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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